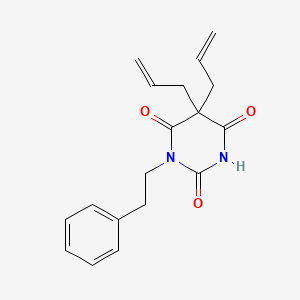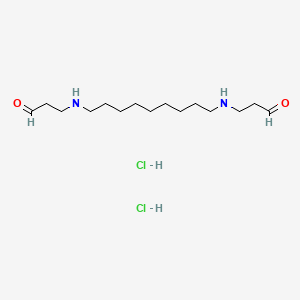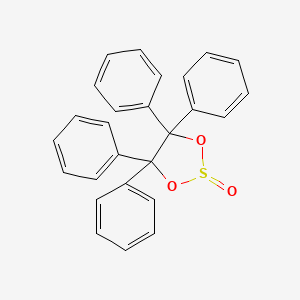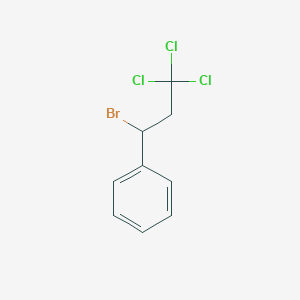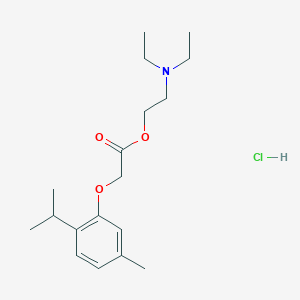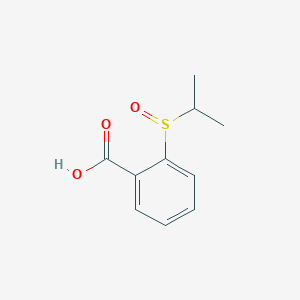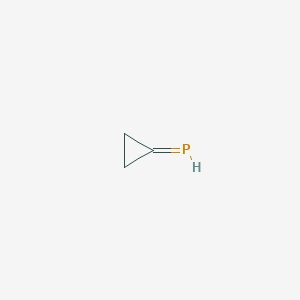
Cyclopropylidenephosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropylidenephosphane is a unique organophosphorus compound characterized by the presence of a cyclopropylidene group attached to a phosphane moiety. This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclopropylidenephosphane can be synthesized through various methods, including the reaction of cyclopropylidene derivatives with phosphane precursors. One common approach involves the use of Grignard reagents, where cyclopropylidene magnesium bromide reacts with chlorophosphane under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclopropylidenephosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert this compound to phosphine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and amines are commonly employed.
Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphane compounds .
Wissenschaftliche Forschungsanwendungen
Cyclopropylidenephosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: this compound is utilized in the synthesis of advanced materials and specialty chemicals
Wirkmechanismus
The mechanism of action of cyclopropylidenephosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with transition metals, enhancing their catalytic activity. Additionally, it can modulate biological pathways by binding to specific proteins and altering their function .
Vergleich Mit ähnlichen Verbindungen
Cyclopropane: A simple cycloalkane with similar structural features but different reactivity.
Phosphine: A basic organophosphorus compound with a different functional group.
Cyclopropylphosphane: A related compound with a cyclopropyl group attached to a phosphane moiety
Uniqueness: Cyclopropylidenephosphane is unique due to its combination of a cyclopropylidene group and a phosphane moiety, which imparts distinct reactivity and stability. This makes it a valuable compound in both academic research and industrial applications .
Eigenschaften
CAS-Nummer |
31918-06-6 |
|---|---|
Molekularformel |
C3H5P |
Molekulargewicht |
72.05 g/mol |
IUPAC-Name |
cyclopropylidenephosphane |
InChI |
InChI=1S/C3H5P/c4-3-1-2-3/h4H,1-2H2 |
InChI-Schlüssel |
NSJYLRFFJXQDJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1=P |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


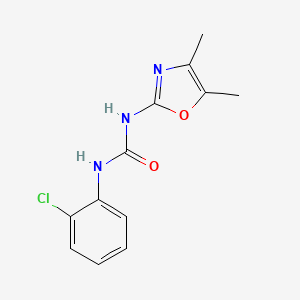
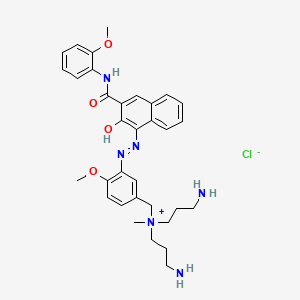
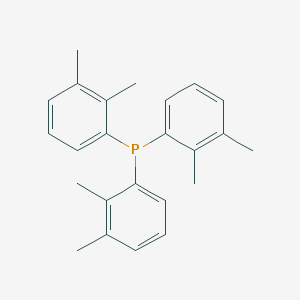
![10-Chloro-11H-indeno[1,2-b]quinoline](/img/structure/B14675041.png)
